Ethyl(1-phenylpropyl)amine
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Overview
Description
Ethyl(1-phenylpropyl)amine, also known as N-ethyl-1-phenylpropan-1-amine, is a synthetic compound with the molecular formula C11H17N and a molecular weight of 163.26 g/mol . This compound is characterized by its phenyl group attached to a propylamine chain, making it a member of the amine family.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl(1-phenylpropyl)amine can be synthesized through the alkylation of primary amines. One common method involves the reaction of 1-phenylpropan-1-amine with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like ethanol under reflux conditions .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of alkylated or acylated derivatives
Scientific Research Applications
Ethyl(1-phenylpropyl)amine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of ethyl(1-phenylpropyl)amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and modulating their activity. This interaction can lead to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
1-Phenylpropan-1-amine: Lacks the ethyl group, making it less hydrophobic.
N-ethyl-1-phenylethanamine: Has a shorter carbon chain, affecting its reactivity and solubility.
N-methyl-1-phenylpropan-1-amine: Contains a methyl group instead of an ethyl group, altering its steric and electronic properties
Uniqueness: Ethyl(1-phenylpropyl)amine is unique due to its specific structural features, which confer distinct physicochemical properties. The presence of the ethyl group enhances its hydrophobicity and influences its interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-ethyl-1-phenylpropan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-3-11(12-4-2)10-8-6-5-7-9-10/h5-9,11-12H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFIZHIAVDJBZBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)NCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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